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Compound of Interest

Compound Name: 2,5-Dimethoxyphenol

Cat. No.: B092355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Dimethoxyphenol, a key intermediate in various synthetic applications. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, offering valuable insights for compound identification, purity assessment, and structural

elucidation.

Spectroscopic Data Summary
The empirical formula for 2,5-Dimethoxyphenol is C₈H₁₀O₃, with a molecular weight of 154.16

g/mol . The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

A detailed ¹H NMR spectrum with complete peak assignments and coupling constants is crucial

for the structural confirmation of 2,5-Dimethoxyphenol. While a publicly available, fully

assigned spectrum with coupling constants is not readily available in the searched resources,

the expected proton signals based on its structure would be:

A singlet for the phenolic hydroxyl (-OH) proton.

Singlets for the two methoxy (-OCH₃) groups.
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Signals corresponding to the three aromatic protons, which would exhibit splitting patterns

(doublets, doublet of doublets) based on their coupling with neighboring protons.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

149.9 C-OH

143.9 C-OCH₃

118.9 C-OCH₃

105.1 Aromatic CH

104.9 Aromatic CH

102.0 Aromatic CH

56.5 -OCH₃

55.8 -OCH₃

Table 1: ¹³C NMR chemical shifts for 2,5-Dimethoxyphenol.

Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule.
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Wavenumber (cm⁻¹) Assignment Functional Group

3400-3200 (broad) O-H stretch Phenolic Hydroxyl

3100-3000 C-H stretch Aromatic

2960-2850 C-H stretch Methyl (Methoxy)

1600-1450 C=C stretch Aromatic Ring

1220-1200 C-O stretch Aryl Ether

1040-1020 C-O stretch Alkyl Ether

Table 2: Characteristic IR absorption bands for 2,5-Dimethoxyphenol.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

m/z Interpretation

154 Molecular ion (M⁺)

139 [M - CH₃]⁺

111 [M - CH₃ - CO]⁺

Table 3: Key mass spectral data for 2,5-Dimethoxyphenol (Electron Ionization).

Experimental Protocols
Detailed experimental protocols are essential for reproducing and verifying spectroscopic data.

The following are generalized procedures for the spectroscopic analysis of phenolic

compounds, which can be adapted for 2,5-Dimethoxyphenol.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A small amount of the 2,5-Dimethoxyphenol sample is dissolved in a

deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). A
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small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate

the chemical shift scale to 0 ppm.

Instrumentation and Data Acquisition: The NMR spectra are acquired on a high-resolution NMR

spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, a

wider spectral width, from 0 to 200 ppm, is used. Data is acquired with an appropriate number

of scans to achieve a good signal-to-noise ratio. Proton decoupling is commonly used in ¹³C

NMR to simplify the spectrum by removing the splitting of carbon signals by attached protons.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples like 2,5-Dimethoxyphenol, the Attenuated Total

Reflectance (ATR) or the potassium bromide (KBr) pellet method is commonly used.

ATR: A small amount of the solid sample is placed directly on the ATR crystal.

KBr Pellet: A small amount of the sample is finely ground with dry KBr powder and pressed

into a thin, transparent pellet.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform

Infrared (FTIR) spectrometer. A background spectrum is first collected to account for

atmospheric and instrumental contributions. The sample is then scanned, and the resulting

spectrum is typically presented as transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization: For volatile and thermally stable compounds like 2,5-
Dimethoxyphenol, Gas Chromatography-Mass Spectrometry (GC-MS) is a common

technique. The sample is injected into the GC, where it is vaporized and separated from other

components. The separated compound then enters the mass spectrometer. Electron Ionization

(EI) is a standard method for ionizing the sample molecules in the gas phase.

Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are

separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then

records the abundance of each ion, generating a mass spectrum that shows the relative

intensity of different ions.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2,5-Dimethoxyphenol.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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